molecular formula C6H3BrCl3NO B1615241 1-(5-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone CAS No. 951883-97-9

1-(5-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

Cat. No.: B1615241
CAS No.: 951883-97-9
M. Wt: 291.4 g/mol
InChI Key: SPGTYGZZGMQOEJ-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone is a chemical compound characterized by the presence of a brominated pyrrole ring and a trichloromethyl ketone group

Preparation Methods

The synthesis of 1-(5-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone typically involves the bromination of a pyrrole derivative followed by the introduction of the trichloromethyl ketone group. One common synthetic route includes:

    Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine in the presence of a suitable solvent such as acetic acid.

    Formation of Trichloromethyl Ketone: The brominated pyrrole is then reacted with trichloroacetyl chloride in the presence of a base like triethylamine to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(5-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrrole ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The trichloromethyl ketone group can be reduced to form different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common reagents used in these reactions include sodium borohydride for reductions and potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The brominated pyrrole ring and the trichloromethyl ketone group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

1-(5-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone can be compared with other brominated pyrrole derivatives and trichloromethyl ketones:

    Similar Compounds: 1-(5-Bromo-1H-pyrrol-2-yl)ethanone, 1-(5-Bromo-1H-pyrrol-2-yl)-2,2-dichloroethanone.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

1-(5-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl3NO/c7-4-2-1-3(11-4)5(12)6(8,9)10/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGTYGZZGMQOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)Br)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650049
Record name 1-(5-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951883-97-9
Record name 1-(5-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951883-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
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1-(5-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Reactant of Route 6
1-(5-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

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